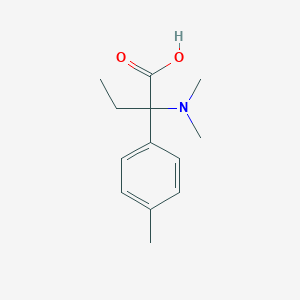
4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of methoxy and methylene groups attached to the pyrrole ring makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the Methylene Bridge: The methylene bridge can be formed through a condensation reaction between the pyrrole ring and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
4-Methoxy-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methylene bridge.
5-Methyl-1H-pyrrole-2-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a methoxy group.
2,5-Dimethyl-1H-pyrrole: Similar structure but lacks the methoxy and methylene groups.
Uniqueness
4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one is unique due to the presence of both methoxy and methylene groups attached to the pyrrole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
(5E)-4-methoxy-5-[(5-methyl-1H-pyrrol-2-yl)methylidene]pyrrol-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-3-4-8(12-7)5-9-10(15-2)6-11(14)13-9/h3-6,12H,1-2H3,(H,13,14)/b9-5+ |
InChI 键 |
KKAFKQTWSBWYEP-WEVVVXLNSA-N |
手性 SMILES |
CC1=CC=C(N1)/C=C/2\C(=CC(=O)N2)OC |
规范 SMILES |
CC1=CC=C(N1)C=C2C(=CC(=O)N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


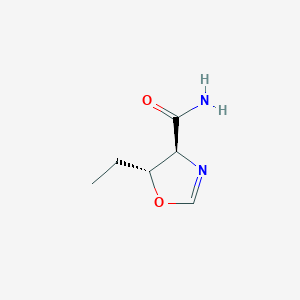
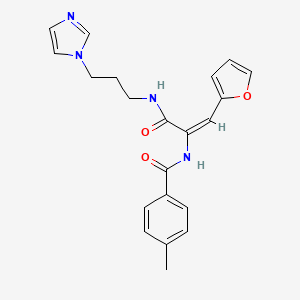

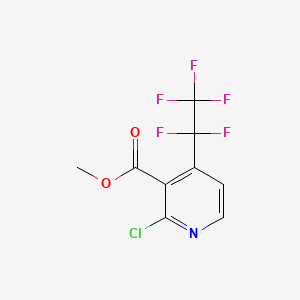
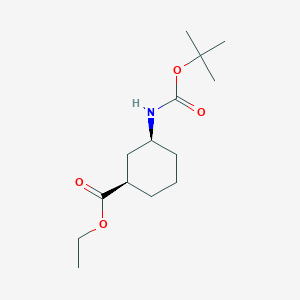
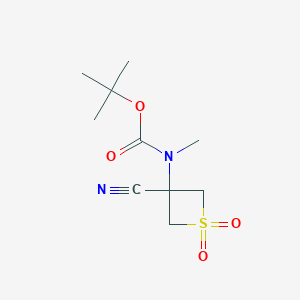
![2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B12856962.png)
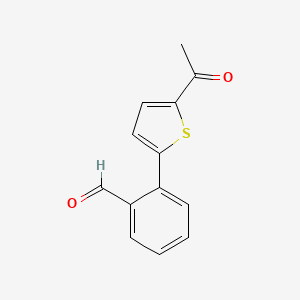


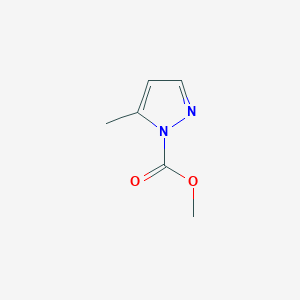
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)
